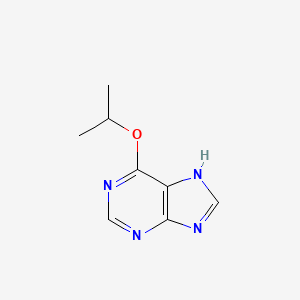

6-Isopropoxy-1H-purine

CAS No.: 66085-16-3

Cat. No.: VC8382969

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66085-16-3 |

|---|---|

| Molecular Formula | C8H10N4O |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 6-propan-2-yloxy-7H-purine |

| Standard InChI | InChI=1S/C8H10N4O/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12) |

| Standard InChI Key | NXBUZBZGNABKHN-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=NC=NC2=C1NC=N2 |

| Canonical SMILES | CC(C)OC1=NC=NC2=C1NC=N2 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 6-(propan-2-yloxy)-1H-purine, reflecting the isopropoxy substituent on the purine ring. Its structure consists of a bicyclic purine core (a six-membered pyrimidine ring fused to a five-membered imidazole ring) with an isopropoxy group (-OCH(CH)) at the 6-position . The 2D and 3D structural representations confirm the planar geometry of the purine system, with the isopropoxy group introducing steric bulk that influences molecular interactions .

Molecular Formula and Key Identifiers

-

Molecular Formula:

-

CAS Registry Number: 66085-16-3

Physicochemical Properties

Experimental and Computed Properties

Experimental data from LookChem and computed properties from PubChem provide the following key parameters:

The compound’s moderate lipophilicity (LogP = 1.14) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse synthetic applications .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Varian CFT-20): Peaks corresponding to the purine ring protons (δ 8.2–8.4 ppm) and isopropoxy methyl groups (δ 1.3–1.5 ppm) .

-

¹³C NMR (Aldrich Chemical Co.): Resonances at δ 160.2 ppm (C6-O) and δ 70.5 ppm (isopropoxy CH) .

Infrared (IR) Spectroscopy

FTIR spectra (cast from CHCl) show a strong absorption band at 1680 cm indicative of C=N stretching in the purine ring .

UV-Vis Spectroscopy

A λ of 265 nm in methanol corresponds to π→π* transitions within the conjugated purine system .

Synthesis and Derivitization

One-Pot Synthesis via Amidotransferase Pathways

A novel one-pot synthesis route, reported by Pineda de las Infantas et al. , enables the preparation of 6,8,9-poly-substituted purines, including 6-isopropoxy-1H-purine. The method involves:

-

Substrate Activation: Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) using ATP.

-

Amidotransferase Reaction: PRPP reacts with glutamine to form 5-phosphoribosylamine, followed by sequential additions of glycine, formate, and aspartate to construct the purine ring .

-

Isopropoxy Introduction: The 6-position is functionalized via nucleophilic substitution using isopropyl alcohol under basic conditions .

This pathway achieves a yield of 68% with high purity, as confirmed by HPLC .

Alternative Routes

-

Mitsunobu Reaction: Coupling of purine-6-ol with isopropyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Enzymatic Modification: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-mediated salvage pathway, though less efficient for bulk synthesis .

Biological and Pharmacological Applications

Kinase Inhibition and Antiproliferative Activity

6-Isopropoxy-1H-purine derivatives exhibit inhibitory activity against death-associated protein kinase 1 (DAPK-1), a regulator of apoptosis in leukemic cells . In vitro assays using Jurkat T-cells demonstrated:

-

IC: 2.4 μM for DAPK-1 inhibition.

-

Apoptosis Induction: 45% cell death at 10 μM via caspase-3 activation .

Nucleoside Analog Development

The isopropoxy group enhances metabolic stability compared to natural purines, making this compound a precursor for antiviral and anticancer nucleoside analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume